Rupesin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

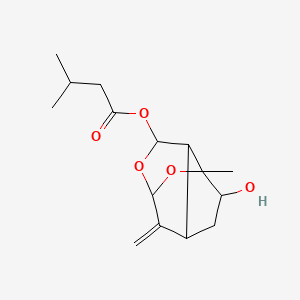

C15H22O5 |

|---|---|

Poids moléculaire |

282.33 g/mol |

Nom IUPAC |

(4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate |

InChI |

InChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3 |

Clé InChI |

OUZYCPHXWZYMRK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O |

Origine du produit |

United States |

Foundational & Exploratory

Rupesin E: A Targeted Approach to Eradicating Glioma Stem Cells

An In-depth Technical Guide on the Mechanism of Action, Experimental Validation, and Future Directions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, largely due to a subpopulation of therapy-resistant glioma stem cells (GSCs) that drive tumor recurrence. The identification of agents that selectively target GSCs is a paramount goal in neuro-oncology drug development. This document provides a comprehensive technical overview of the mechanism of action of Rupesin E, a natural compound isolated from Valeriana jatamansi, which has demonstrated potent and selective anti-GSC activity. Through a detailed examination of its effects on cell viability, proliferation, and apoptosis, this guide consolidates the current understanding of this compound's therapeutic potential. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of the compound's functional impact and the workflows used to elucidate it. While the precise upstream signaling pathway remains to be fully characterized, the existing evidence strongly supports this compound as a promising candidate for further preclinical and clinical investigation.

Core Mechanism of Action in Glioma Stem Cells

This compound, a natural small-molecule compound, has been identified as a selective inhibitor of glioma stem cells[1][2]. Its primary mechanism revolves around the targeted suppression of GSC proliferation and the induction of programmed cell death (apoptosis), without significantly affecting normal human astrocytes[1][2].

Selective Inhibition of Proliferation and Suppression of DNA Synthesis

This compound demonstrates a potent inhibitory effect on the proliferation of multiple human GSC lines[1]. The compound effectively reduces cell viability in a dose-dependent manner. Mechanistically, this is achieved by suppressing DNA synthesis. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay, which measures active DNA replication, revealed that treatment with this compound significantly decreases the percentage of proliferative, EdU-positive GSC cells[1][3].

Induction of Apoptosis via Caspase-3 Activation

A key component of this compound's anti-GSC activity is its ability to induce apoptosis. Morphological changes, such as cell plasma membrane blebbing and detachment, are observed in GSCs upon treatment[1][4]. This apoptotic process is confirmed by the significant activation of caspase-3, a critical executioner caspase in the apoptotic cascade. Further validation using Annexin V/PI flow cytometry shows a marked increase in the apoptotic cell population in this compound-treated GSCs[1].

Inhibition of Self-Renewal Capacity

The self-renewal and tumor-initiating capacity of GSCs are reflected by their ability to form colonies from a single cell. This compound has been shown to effectively inhibit this crucial stem-like property, significantly reducing the number and size of GSC colonies in vitro[1]. This suggests that this compound can disrupt the long-term tumorigenic potential of the GSC population.

Lack of Effect on GSC Differentiation

To determine if the anti-proliferative effects were due to induced differentiation, the expression of the GSC stemness marker Nestin and the differentiation marker Glial Fibrillary Acidic Protein (GFAP) were analyzed. Treatment with this compound did not cause a significant decrease in Nestin expression or an increase in GFAP expression, indicating that the compound's mechanism of action is not mediated by forcing GSCs into a differentiated, non-stem state[1][2].

Quantitative Data Summary

The anti-GSC efficacy of this compound has been quantified across several key experiments. The following tables summarize the critical data points.

Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

This table presents the IC₅₀ values of this compound against three different patient-derived glioma stem cell lines after 72 hours of treatment, as determined by the MTS assay.

| Cell Line | IC₅₀ (µg/mL) |

| GSC-3# | 7.13 ± 1.41 |

| GSC-12# | 13.51 ± 1.46 |

| GSC-18# | 4.44 ± 0.22 |

| Data sourced from a study on the selective inhibition of glioma stem cells by this compound[1]. |

Table 2: Summary of Key Experimental Findings

This table summarizes the principal outcomes from various assays used to characterize the mechanism of action of this compound on GSCs.

| Experiment | Cell Lines | Treatment | Key Result | Reference |

| EdU Incorporation Assay | GSC-3#, GSC-18# | 10 µg/mL this compound | Significant decrease in the percentage of EdU-positive (proliferating) cells. | [1][3] |

| Caspase-3 Staining | GSC-3#, GSC-18# | 10 µg/mL this compound | Significant increase in activated caspase-3 levels, indicating apoptosis. | [1] |

| Annexin V/PI Flow Cytometry | GSC-3#, GSC-18# | 10 µg/mL this compound | Significant increase in the percentage of apoptotic cells (Annexin V positive). | [1] |

| Colony Formation Assay | GSC-3#, GSC-18# | 10 µg/mL this compound | Marked reduction in the number and size of colonies formed over 10 days. | [1] |

| Western Blot (Differentiation) | GSC-3# | 10 µg/mL this compound | No significant change in Nestin (stemness) or GFAP (differentiation) protein levels. | [1][2] |

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the logical and experimental frameworks for understanding this compound's action.

Caption: Figure 1. This compound Functional Impact on GSCs.

Caption: Figure 2. Experimental Workflow for Apoptosis Detection.

Caption: Figure 3. Selective Action of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature[1][2].

Cell Viability and IC₅₀ Determination (MTS Assay)

-

Cell Seeding: Seed 2x10⁴ GSCs (GSC-3#, GSC-12#, GSC-18#) or normal human astrocytes (HAC) in 150 µL of appropriate media per well into 96-well plates.

-

Treatment: Prepare serial dilutions of this compound. Add 50 µL of this compound solution to achieve final concentrations ranging from 1.25 to 40 µg/mL for GSCs and 2.5 to 80 µg/mL for HACs. Use 0.2% DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: After a further incubation period, measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the DMSO control. Determine IC₅₀ values using non-linear regression analysis.

DNA Synthesis Measurement (EdU Incorporation Assay)

-

Cell Culture and Treatment: Culture GSC-3# and GSC-18# on coverslips. Treat the cells with 10 µg/mL this compound for 12-14 hours.

-

EdU Labeling: Add EdU to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

Click-iT Reaction: Perform the Click-iT reaction by adding a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488) to detect the incorporated EdU.

-

Nuclear Staining: Counterstain the cell nuclei with Hoechst 33342.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Treat GSC-3# and GSC-18# with 10 µg/mL this compound for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Contextual Signaling Pathways and Future Directions

While the direct molecular target of this compound is not yet known, its functional effects align with the inhibition of key signaling pathways known to be dysregulated in GSCs. Pathways such as STAT3, PI3K/Akt/mTOR, and Notch are crucial for GSC self-renewal, proliferation, and survival[5][6][7]. The constitutive activation of STAT3, for instance, is frequently observed in GSCs and is linked to radioresistance and viability[7][8][9].

Future research should focus on:

-

Target Deconvolution: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding protein(s) of this compound.

-

Pathway Analysis: Performing phosphoproteomic and transcriptomic analyses (e.g., RNA-seq) on this compound-treated GSCs to map the upstream signaling cascades that are modulated by the compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in orthotopic xenograft models of glioblastoma to assess its ability to cross the blood-brain barrier and inhibit tumor growth in a physiological context.

By elucidating the precise molecular mechanism, the development of this compound or its derivatives can be advanced as a targeted therapy to overcome the significant clinical challenge posed by glioma stem cells.

References

- 1. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways governing glioma cancer stem cells behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Discovery and Isolation of Rupesin E from Valeriana jatamansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Rupesin E, an iridoid compound derived from the medicinal plant Valeriana jatamansi. The document details the experimental protocols for extraction and purification, presents spectroscopic data for structural characterization, and summarizes its biological activity. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this compound and methodologies for its study.

Introduction

Valeriana jatamansi, a perennial herb belonging to the Valerianaceae family, has a long history of use in traditional medicine, particularly in Southwest China.[1] The plant is a rich source of bioactive secondary metabolites, most notably iridoids, which have demonstrated a range of pharmacological activities, including sedative, anti-inflammatory, and cytotoxic effects.[1] Among the diverse iridoids isolated from this plant is this compound, a compound that has garnered recent attention for its selective cytotoxicity against glioma stem cells.[1][2] This guide provides an in-depth look at the scientific processes behind the discovery and isolation of this promising natural product.

Discovery and Isolation of this compound

The isolation of this compound from Valeriana jatamansi is a multi-step process involving initial solvent extraction followed by a series of chromatographic separations. The general workflow is depicted below.

Experimental Protocol: Isolation and Purification

The following protocol for the isolation of this compound has been synthesized from published literature.[2]

-

Plant Material and Extraction:

-

Air-dried and powdered roots and rhizomes of Valeriana jatamansi (25 kg) are extracted with 95% ethanol (3 x 37 L) for 24 hours at room temperature for each extraction.

-

The resulting extracts are combined and concentrated under vacuum to yield a crude extract (2.7 kg).

-

-

Solvent Partitioning:

-

The crude extract is suspended in water.

-

Successive partitioning is performed with petroleum ether, ethyl acetate, and n-butanol.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction (340 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether to acetone (from 1:0 to 0:1) to yield seven fractions (E1-E7).

-

Fraction E4 (40.2 g) is further separated by column chromatography over MCI gel using a methanol/water gradient (30%, 60%, 70%, 90%, and 100%).

-

Subsequent purification is achieved through repeated silica gel column chromatography with a petroleum ether/acetone gradient to yield pure this compound. The final yield of purified this compound is not explicitly stated in the reviewed literature.

-

Structural Elucidation of this compound

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the 1H and 13C NMR data for this compound, which are crucial for its structural assignment.[2]

Table 1: 1H NMR Spectroscopic Data for this compound (600 MHz, CD3COCD3)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.28 | d | 3.2 |

| 3 | 5.03 | s | |

| 5 | 3.12–3.10 | m | |

| 6a | 2.08–2.00 | overlap | |

| 6b | 1.90–1.86 | m | |

| 7 | 3.85–3.80 | m | |

| OH-7 | 4.20 | br s | |

| 9 | 2.41–2.39 | m | |

| 10 | 1.36 | s | |

| 11a | 4.87 | s | |

| 11b | 4.80 | s | |

| 2' | 2.19–2.11 | m | |

| 3' | 2.08–2.00 | overlap | |

| 4' | 0.92 | d | 4.5 |

| 5' | 0.91 | d | 4.5 |

Table 2: 13C NMR Spectroscopic Data for this compound (150 MHz, CD3COCD3)

| Position | δC (ppm) |

| 1 | 132.8 |

| 3 | 100.9 |

| 4 | 145.9 |

| 5 | 45.9 |

| 6 | 32.2 |

| 7 | 82.2 |

| 8 | 84.8 |

| 9 | 57.5 |

| 10 | 23.2 |

| 11 | 107.9 |

| 1' | 172.9 |

| 2' | 44.0 |

| 3' | 26.6 |

| 4' | 22.9 |

| 5' | 22.8 |

Experimental Protocol: Structure Elucidation

The structural elucidation of iridoids like this compound generally follows a standard procedure involving the interpretation of 1D and 2D NMR spectra. While a specific detailed protocol for this compound's elucidation is not fully available, the following represents a typical workflow.

-

1D NMR Analysis (1H and 13C):

-

The 1H NMR spectrum provides information on the number and types of protons, their chemical environments, and their coupling patterns (multiplicity and coupling constants, J).

-

The 13C NMR spectrum indicates the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (1H-1H) couplings within the molecule, helping to identify spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (1H-13C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different spin systems and determining the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

-

The logical relationship for structure elucidation using NMR is depicted in the following diagram.

Biological Activity of this compound

This compound has been investigated for its cytotoxic effects, particularly against glioma stem cells (GSCs). The compound exhibits selective inhibition of GSC viability compared to normal human astrocyte (HAC) cells.[2]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against various cell lines are summarized in the table below.

Table 3: IC50 Values of this compound after 72 hours of Treatment

| Cell Line | Description | IC50 (µg/mL) |

| GSC-3# | Human Glioma Stem Cell | 7.13 ± 1.41[2] |

| GSC-12# | Human Glioma Stem Cell | 13.51 ± 1.46[2] |

| GSC-18# | Human Glioma Stem Cell | 4.44 ± 0.22[2] |

| HAC | Normal Human Astrocyte | 31.69 ± 2.82[2] |

These data indicate that this compound is significantly more potent against glioma stem cells than against non-cancerous brain cells, suggesting a potential therapeutic window.[2] Further research has shown that this compound induces apoptosis in GSCs.[2]

Conclusion

This compound, an iridoid isolated from Valeriana jatamansi, represents a promising natural product with selective anticancer properties. This guide has provided a detailed overview of the methodologies employed in its isolation and structural characterization, along with key data on its biological activity. The protocols and data presented herein serve as a valuable technical resource for researchers aiming to further investigate this compound and other related iridoids for potential therapeutic applications. Future studies should focus on elucidating its mechanism of action and exploring its in vivo efficacy.

References

The Selective Cytotoxicity of Rupesin E in Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is a highly aggressive and malignant primary brain tumor with a dismal prognosis.[1] A key factor contributing to its therapeutic resistance and high recurrence rates is the presence of a subpopulation of cells known as glioma stem cells (GSCs).[1] These GSCs possess self-renewal capabilities and are implicated in tumor initiation, angiogenesis, and resistance to conventional therapies like radiotherapy and chemotherapy.[1] Consequently, the selective targeting of GSCs has emerged as a critical strategy in the development of novel and more effective treatments for glioblastoma. This technical guide focuses on Rupesin E, a natural compound isolated from Valeriana jatamansi, which has demonstrated promising selective cytotoxicity against glioma stem cells.[1]

Quantitative Data Summary

This compound has been shown to selectively inhibit the viability of human glioma stem cells (GSCs) while exhibiting significantly lower toxicity towards normal human astrocytes (HACs). The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight this selectivity.

| Cell Line | Type | IC50 (µg/ml) at 72h |

| GSC-3# | Glioma Stem Cell | 7.13 ± 1.41 |

| GSC-12# | Glioma Stem Cell | 13.51 ± 1.46 |

| GSC-18# | Glioma Stem Cell | 4.44 ± 0.22 |

| HAC | Human Astrocytes | 31.69 ± 2.82 |

| P<0.001 for GSCs vs. HAC[2] |

These results clearly indicate that GSCs are more sensitive to this compound than normal astrocytes.[1][3]

Mechanism of Action: Induction of Apoptosis and Inhibition of Proliferation

This compound exerts its cytotoxic effects on GSCs through the induction of apoptosis and the suppression of proliferation, without inducing differentiation.

Apoptosis Induction

Treatment with this compound leads to a significant increase in apoptosis in GSCs. This is evidenced by the activation of caspase-3, a key executioner in the apoptotic pathway.[3] Immunofluorescence staining has shown a marked increase in cleaved caspase-3 in GSC-3# and GSC-18# cell lines following treatment with 10 µg/ml this compound.[1] Furthermore, Annexin V/PI assays analyzed by flow cytometry confirmed a significant increase in the proportion of apoptotic cells in GSC-3# cultures treated with this compound.[3]

Proliferation Inhibition

This compound effectively inhibits the proliferation of GSCs. At a concentration of 10 µg/ml, it visibly inhibited the proliferation of all tested GSC lines.[1][4] This anti-proliferative effect is attributed to the suppression of DNA synthesis. EdU (5-ethynyl-2'-deoxyuridine) incorporation assays revealed a significant decrease in the percentage of EdU-positive proliferative cells in GSC-3# and GSC-18# lines treated with 10 µg/ml this compound.[1]

Lack of Differentiation Induction

To determine if this compound's effects were due to the induction of differentiation, the expression of the GSC stemness marker Nestin and the differentiation marker GFAP were examined. Western blot analysis showed no significant decrease in Nestin expression and no significant increase in GFAP expression after treatment with 10 µg/ml this compound, indicating that this compound does not induce GSC differentiation.[1][3]

Experimental Protocols

Cell Viability Assay (MTS Assay)

The inhibitory effect of this compound on the viability of GSCs and normal human astrocytes was determined using an MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.

-

Cell Seeding: 2x10^4 GSCs (GSC-3#, GSC-12#, GSC-18#) or normal human astrocytes (HAC) were seeded in 150 µl of media per well in 96-well plates.[1]

-

Treatment: 50 µl of this compound was added to achieve final concentrations ranging from 1.25 to 40 µg/ml for GSCs and 2.5 to 80 µg/ml for HACs. A DMSO control (0.2%) was also included.[1]

-

Incubation: The plates were incubated for 72 hours.[1]

-

MTS Reagent Addition: 20 µl of MTS solution was added to each well.[1]

-

Incubation: The plates were incubated for 1 to 4 hours at 37°C.[5]

-

Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were then calculated.

Apoptosis Assays

-

Cell Treatment: GSC-3# and GSC-18# cells were treated with 10 µg/ml this compound for 39 and 14 hours, respectively.[3]

-

Fixation and Permeabilization: Cells were fixed and permeabilized.

-

Antibody Incubation: Cells were incubated with a primary antibody against cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

-

Imaging: The cells were visualized using a fluorescence microscope.

-

Cell Treatment: GSC-3# cells were treated with this compound for 2, 4, or 8 hours.[1]

-

Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells.

Proliferation Assay (EdU Incorporation)

-

Cell Treatment: GSC-3# and GSC-18# cells were treated with 10 µg/ml this compound for 14 and 12 hours, respectively.[1]

-

EdU Labeling: Cells were incubated with EdU to allow for its incorporation into newly synthesized DNA.

-

Detection: The incorporated EdU was detected using a fluorescent azide that binds to the EdU alkyne group via a click chemistry reaction.

-

Analysis: The percentage of EdU-positive cells was determined by fluorescence microscopy or flow cytometry.

Colony Formation Assay

-

Cell Seeding: A low density of GSCs was seeded in a culture dish.

-

Treatment: The cells were treated with this compound.

-

Incubation: The cells were incubated for a period sufficient for colony formation (typically 1-2 weeks).

-

Staining and Quantification: The colonies were fixed, stained (e.g., with crystal violet), and counted to assess the effect of this compound on the self-renewal and clonogenic capacity of the GSCs.

Visualizations

Caption: Experimental workflow for evaluating this compound's effects.

Caption: Mechanism of this compound's selective cytotoxicity.

Caption: Key signaling pathways regulating cancer stem cell properties.

References

- 1. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Anti-Proliferative Potential of Rupesin E in Glioma Stem Cells: A Technical Overview

For Immediate Release

This technical guide delves into the inhibitory effects of Rupesin E, a natural compound, on the synthesis of DNA in glioma stem cells (GSCs). Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and an exploration of the potential signaling pathways involved in the mechanism of action of this compound.

Core Findings: this compound's Impact on GSC Viability and DNA Synthesis

This compound, derived from the plant Valeriana jatamansi, has demonstrated selective inhibitory effects on the proliferation of human glioma stem cells.[1][2] The compound has been shown to significantly suppress DNA synthesis in GSCs, a critical process for their rapid proliferation and tumor growth.

The anti-proliferative activity of this compound has been quantified through various assays, with the key findings summarized below for comparative analysis.

Table 1: Inhibitory Concentration (IC50) of this compound on Glioma Stem Cell Lines

| Cell Line | IC50 (µg/mL) after 72h |

| GSC-3# | 7.13 ± 1.41 |

| GSC-12# | 13.51 ± 1.46 |

| GSC-18# | 4.44 ± 0.22 |

Data sourced from MTS assays.[1][2]

Table 2: Effect of this compound on DNA Synthesis in Glioma Stem Cells (EdU Incorporation Assay)

| Cell Line | Treatment | Duration | Result |

| GSC-3# | This compound (10 µg/mL) | 14 h | Significant decrease in EdU-positive (proliferating) cells |

| GSC-18# | This compound (10 µg/mL) | 12 h | Significant decrease in EdU-positive (proliferating) cells |

The 5-ethynyl-2'-deoxyuridine (EdU) assay directly measures DNA synthesis.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and further investigation.

-

Cell Seeding: Human GSC lines (GSC-3#, GSC-12#, GSC-18#) and normal human astrocytes (HAC) were seeded in 96-well plates at a density of 2x10^4 cells per well in 150 µL of their respective media.[1][2]

-

Treatment: this compound was added in 50 µL of media to achieve final concentrations ranging from 1.25 to 80 µg/mL. A 0.2% DMSO solution was used as a vehicle control.[1][2]

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1][2]

-

MTS Reagent: After incubation, the medium was replaced with 100 µL of fresh medium containing a 1:10 dilution of MTS reagent.[1]

-

Data Acquisition: The absorbance was measured at a specific wavelength to determine the number of viable cells. The IC50 values were then calculated.

-

Cell Seeding and Treatment: GSC-3# and GSC-18# cells were seeded and treated with 10 µg/mL of this compound for 12 and 14 hours, respectively.[1]

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, was added to the cell culture medium. During the S-phase of the cell cycle, EdU is incorporated into newly synthesized DNA.

-

Cell Fixation and Permeabilization: The cells were fixed and permeabilized to allow for the detection of incorporated EdU.

-

Detection: A fluorescent azide is added, which couples to the alkyne group of EdU in a click chemistry reaction.

-

Imaging and Analysis: The cells were visualized using fluorescence microscopy, and the percentage of EdU-positive cells was quantified to determine the level of DNA synthesis.[1][3]

Signaling Pathways and Mechanism of Action

While the precise molecular mechanism by which this compound suppresses DNA synthesis in GSCs remains to be fully elucidated, the available data points towards an induction of apoptosis and inhibition of proliferation.[1][2] Based on the known signaling pathways that are often dysregulated in glioma stem cells, a hypothetical model of this compound's action can be proposed.

The STAT3 signaling pathway is a key regulator of GSC self-renewal and proliferation.[4][5] Furthermore, the cell cycle is a tightly controlled process that is often deregulated in cancer cells, leading to uncontrolled proliferation.[6] It is plausible that this compound may exert its effects by modulating these or other related pathways.

Below are diagrams illustrating the experimental workflow and a conceptual model of the potential signaling pathways involved.

References

- 1. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Cell Cycle Inhibitors p21Cip1 and p27Kip1 Control Proliferation but Enhance DNA Damage Resistance of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Induction of Apoptosis in Glioma Cells by Rupesin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma, a highly aggressive brain tumor, is characterized by its resistance to conventional therapies and its high recurrence rate, largely attributed to a subpopulation of glioma stem cells (GSCs).[1] Emerging research has identified Rupesin E, a natural compound, as a promising agent that selectively targets and induces apoptosis in these GSCs. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic effects on glioma cells. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the potential signaling pathways involved in the induction of apoptosis. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Quantitative Efficacy of this compound in Glioma Stem Cells

This compound has demonstrated significant cytotoxic and pro-apoptotic effects on various glioma stem cell lines. The following tables summarize the key quantitative data from published studies.[1]

Table 1: Inhibitory Concentration (IC50) of this compound in Glioma Stem Cells [1]

| Cell Line | IC50 (µg/ml) | Treatment Duration (h) | Assay |

| GSC-3# | 7.13 ± 1.41 | 72 | MTS Assay |

| GSC-12# | 13.51 ± 1.46 | 72 | MTS Assay |

| GSC-18# | 4.44 ± 0.22 | 72 | MTS Assay |

Table 2: Induction of Apoptosis by this compound in Glioma Stem Cells [1]

| Cell Line | Treatment | Apoptosis Induction | Method |

| GSC-3# | 10 µg/ml this compound for 39 h | Significant increase in cleaved caspase-3 | Immunofluorescence |

| GSC-18# | 10 µg/ml this compound for 14 h | Significant increase in cleaved caspase-3 | Immunofluorescence |

| GSC-3# | This compound (4 and 8 h) | Significant increase in Annexin V-positive cells | Flow Cytometry |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound on glioma cells.

Cell Viability Assessment: MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Glioma stem cells (GSCs) are seeded at a density of 2x10^4 cells per well in 150 µl of stem cell medium in a 96-well plate. Human Astrocytes-Cerebellar (HAC) cells are seeded under the same conditions for selectivity assessment.[1]

-

Treatment: After cell adherence, 50 µl of this compound solution at various concentrations (e.g., 1.25 to 40 µg/ml for GSCs and 2.5 to 80 µg/ml for HAC cells) is added to the wells. A vehicle control (DMSO) is also included.[1]

-

Incubation: The plates are incubated for a specified period, typically 72 hours.[1]

-

MTS Reagent Addition: 20 µl of MTS reagent is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V/PI Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment: GSCs are treated with this compound at a specific concentration (e.g., 10 µg/ml) for different time points (e.g., 2, 4, and 8 hours).[1]

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Caspase-3 Activation: Immunofluorescence Staining

This technique visualizes the activation of caspase-3, a key executioner caspase in apoptosis.[1]

-

Cell Seeding and Treatment: GSCs are seeded on coverslips and treated with this compound (e.g., 10 µg/ml) for a specified duration (e.g., 14 or 39 hours).[1]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., PBS with 5% serum).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody is added.

-

Counterstaining and Mounting: The nuclei are often counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging: The slides are observed under a fluorescence microscope, and the percentage of caspase-3 positive cells is determined.

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for investigating the pro-apoptotic effects of a compound like this compound on glioma cells.

References

The Effect of Rupesin E on Glioma Stem Cell Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, largely due to a subpopulation of therapy-resistant glioma stem cells (GSCs) that drive tumor recurrence. Emerging research has identified natural compounds as a promising avenue for novel anti-cancer therapeutics. This technical guide delves into the effects of Rupesin E, a natural compound isolated from Valeriana jatamansi, on the proliferation and survival of glioma stem cells. This compound has been shown to selectively inhibit the proliferation of GSCs and induce apoptosis, suggesting its potential as a targeted therapeutic agent. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and a hypothesized mechanism of action for this compound in the context of GSC biology.

Quantitative Analysis of this compound's Efficacy

This compound has demonstrated a potent and selective inhibitory effect on the proliferation of various human glioma stem cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined after 72 hours of treatment and are summarized in the table below. Notably, GSCs exhibited significantly higher sensitivity to this compound compared to normal human astrocytes (HAC), highlighting its selective cytotoxicity.[1]

Table 1: IC50 Values of this compound in Glioma Stem Cells and Normal Astrocytes [1]

| Cell Line | Cell Type | IC50 (µg/mL) at 72h |

| GSC-3# | Glioma Stem Cell | 7.13 ± 1.41 |

| GSC-12# | Glioma Stem Cell | 13.51 ± 1.46 |

| GSC-18# | Glioma Stem Cell | 4.44 ± 0.22 |

| HAC | Human Astrocytes | 31.69 ± 2.82 |

Experimental Protocols

The following sections detail the key experimental methodologies used to evaluate the effect of this compound on glioma stem cells.

Cell Culture

Three human glioma stem cell lines (GSC-3#, GSC-12#, and GSC-18#) and normal human astrocytes (HAC) were utilized. GSCs were cultured as neurospheres in a specialized stem cell medium, while HACs were maintained in their appropriate growth medium.

Cell Viability and Proliferation Assays

The MTS assay was employed to assess the effect of this compound on cell viability.[1]

-

Cell Seeding: 2x10^4 GSCs or HACs were seeded in 150 µL of their respective media per well in 96-well plates.[1]

-

Treatment: Cells were treated with 50 µL of this compound at various concentrations. For GSCs, the concentrations were 40, 20, 10, 5, 2.5, and 1.25 µg/ml, and for HACs, they were 80, 40, 20, 10, 5, and 2.5 µg/ml.[1] A control group was treated with 0.2% DMSO.[1]

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1]

-

MTS Reagent Addition: After incubation, MTS reagent was added to each well according to the manufacturer's instructions.

-

Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to the control.

To determine if this compound inhibits DNA synthesis, an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay was performed.[1]

-

Cell Treatment: GSC-3# and GSC-18# cells were treated with 10 µg/ml of this compound for 14 and 12 hours, respectively.[1]

-

EdU Labeling: Following treatment, cells were incubated with EdU, a thymidine analog, which is incorporated into newly synthesized DNA.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with a detergent-based solution.

-

Click-iT® Reaction: A fluorescent azide was covalently bonded to the incorporated EdU using a copper-catalyzed click reaction.

-

Imaging: The percentage of EdU-positive (proliferating) cells was quantified using fluorescence microscopy.

Apoptosis Assays

The activation of caspase-3, a key executioner caspase in apoptosis, was assessed via immunofluorescence.[1]

-

Cell Seeding and Treatment: 1x10^5 GSC-3# and GSC-18# cells were plated in 24-well dishes. GSC-3# cells were treated with 10 µg/ml this compound for 39 hours, and GSC-18# cells for 14 hours.[1]

-

Fixation: Cells were fixed with 4% paraformaldehyde.[1]

-

Permeabilization and Blocking: Cells were permeabilized and non-specific binding sites were blocked with a blocking solution.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody was used to detect the primary antibody.

-

Imaging: The percentage of cells positive for cleaved caspase-3 was determined by fluorescence microscopy.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry was used to further quantify apoptosis.[1]

-

Cell Treatment: GSC-3# cells were treated with this compound.

-

Staining: Cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting was used to detect the expression levels of specific proteins.[1]

-

Cell Lysis: GSC-3# cells were treated with 10 µg/ml this compound for 10 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.[1]

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies against Nestin and GFAP.[1] GAPDH was used as a loading control.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of this compound's action on glioma stem cells has not been fully elucidated, the experimental evidence strongly points towards the induction of apoptosis.[1] The significant increase in cleaved caspase-3, a key executioner caspase, confirms the activation of the apoptotic cascade.[1]

Glioma stem cell survival and proliferation are regulated by a complex network of signaling pathways, including the STAT3, PI3K/Akt, Wnt/β-catenin, and Notch pathways.[2][3][4] The induction of apoptosis by this compound suggests a potential interference with one or more of these pro-survival pathways or a direct activation of pro-apoptotic pathways. Further research is required to identify the specific molecular targets of this compound.

A study on this compound did not observe significant changes in the expression of the stemness marker Nestin or the differentiation marker GFAP, suggesting that this compound's primary effect is not the induction of GSC differentiation.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect on GSCs.

Hypothesized Pro-Apoptotic Signaling Pathway

Caption: Hypothesized mechanism of this compound-induced apoptosis in GSCs.

Conclusion

This compound demonstrates significant and selective anti-proliferative and pro-apoptotic effects on glioma stem cells in vitro. The provided data and protocols offer a foundational understanding for further investigation into its therapeutic potential. The elucidation of its precise molecular targets and signaling pathways is a critical next step in the development of this compound as a novel agent for the treatment of glioblastoma. This technical guide serves as a resource for researchers dedicated to advancing the field of neuro-oncology and discovering more effective therapies for this devastating disease.

References

- 1. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways governing glioma cancer stem cells behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glioma Stem Cells as Promoter of Glioma Progression: A Systematic Review of Molecular Pathways and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Glioblastoma Stem Cells: A Review on Biomarkers, Signal Pathways and Targeted Therapy [frontiersin.org]

Rupesin E: A Promising Natural Compound in Glioblastoma-Targeted Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) stands as one of the most aggressive and lethal primary brain tumors, characterized by rapid cell proliferation, high invasiveness, and profound resistance to conventional therapies. A subpopulation of cells within these tumors, known as glioma stem cells (GSCs), are thought to be a major driver of tumor initiation, recurrence, and therapeutic resistance. The quest for novel therapeutic agents that specifically target GSCs is a paramount objective in neuro-oncology research. This whitepaper provides a comprehensive technical overview of Rupesin E, a natural compound isolated from Valeriana jatamansi, which has demonstrated selective and potent anti-cancer activity against glioma stem cells.[1][2]

This document details the cytotoxic and anti-proliferative effects of this compound, outlines the experimental protocols used to elucidate its mechanism of action, and presents its known and hypothesized signaling pathways. All quantitative data are summarized for clear comparison, and logical and experimental workflows are visualized to provide a clear understanding of the research conducted to date.

Quantitative Data Summary

This compound has been shown to selectively inhibit the proliferation of various human glioma stem cell lines while exhibiting significantly lower cytotoxicity towards normal human astrocytes (HACs). The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several GSC lines.

| Cell Line | Cell Type | IC50 (µg/mL) |

| GSC-3# | Glioma Stem Cell | 7.13 ± 1.41[1][2] |

| GSC-12# | Glioma Stem Cell | 13.51 ± 1.46[1] |

| GSC-18# | Glioma Stem Cell | 4.44 ± 0.22[1] |

| HAC | Normal Human Astrocytes | > 80[1] |

Mechanism of Action: Inhibition of Proliferation and Induction of Apoptosis

Research indicates that this compound exerts its anti-cancer effects on glioma stem cells through two primary mechanisms: the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.

Inhibition of Proliferation

Studies utilizing the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay have demonstrated that this compound significantly suppresses DNA synthesis in GSCs. This inhibition of DNA replication effectively halts the cell cycle and prevents the proliferation of the cancer stem cells.

Induction of Apoptosis

Immunofluorescence staining and flow cytometry analysis have confirmed that this compound induces apoptosis in GSCs. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. The cleavage of pro-caspase-3 to its active form initiates a series of downstream events that lead to the dismantling of the cell. While the direct upstream activators of caspase-3 in response to this compound have not been definitively identified in the available literature, it is hypothesized that this compound may trigger the extrinsic apoptosis pathway. This hypothesis is based on studies of other compounds isolated from Valeriana jatamansi, such as Valtrate, which has been shown to influence this pathway.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of this compound's action, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on glioma stem cells.

MTS Cell Viability Assay

This assay is used to assess cell viability by measuring the metabolic activity of the cells.

-

Cell Seeding: Seed 2 x 10⁴ GSCs or HACs in 150 µL of complete medium per well in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20, 40 µg/mL for GSCs and 2.5, 5, 10, 20, 40, 80 µg/mL for HACs). Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

This assay is used to quantify cell proliferation by measuring DNA synthesis.

-

Cell Seeding: Seed GSCs on coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound (e.g., 10 µg/mL) for the desired duration (e.g., 12-14 hours).

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

-

Click-iT® Reaction: Wash with PBS and incubate with the Click-iT® reaction cocktail containing a fluorescent azide for 30 minutes in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope.

-

Analysis: Quantify the percentage of EdU-positive cells.

Immunofluorescence Staining for Cleaved Caspase-3

This method is used to detect the activation of caspase-3, a hallmark of apoptosis.

-

Cell Seeding and Treatment: Seed GSCs on coverslips and treat with this compound (e.g., 10 µg/mL) for the desired time (e.g., 14-39 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.

-

Imaging and Analysis: Visualize using a fluorescence microscope and quantify the percentage of cells positive for cleaved caspase-3.

Colony Formation Assay

This assay assesses the self-renewal and proliferative capacity of single cells.

-

Cell Preparation: Prepare a single-cell suspension of GSCs.

-

Seeding: Seed a low density of cells (e.g., 500 cells) in a 6-well plate.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells).

-

Analysis: Calculate the colony formation efficiency and compare between treated and control groups.

Western Blot Analysis for Stemness Markers

This technique is used to detect the expression levels of specific proteins.

-

Cell Lysis: Treat GSCs with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nestin, GFAP, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with selective and potent activity against glioma stem cells. Its ability to inhibit proliferation and induce apoptosis highlights its potential as a lead compound for the development of novel anti-glioblastoma therapies. The data presented in this whitepaper provide a solid foundation for further preclinical and, eventually, clinical investigation.

Future research should focus on several key areas:

-

Elucidation of the complete signaling pathway: Definitive studies are needed to confirm the precise upstream molecular events that lead to caspase-3 activation, including the role of the intrinsic and extrinsic apoptotic pathways.

-

In vivo efficacy: Preclinical studies in animal models of glioblastoma are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation, could lead to more effective therapeutic strategies.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs may lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.

References

In Vitro Efficacy of Rupesin E: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupesin E, an iridoid isolated from the roots and rhizomes of Valeriana jatamansi, has emerged as a compound of interest in preclinical oncology research.[1] Preliminary in vitro studies have demonstrated its selective cytotoxic and anti-proliferative effects against glioma stem cells (GSCs), which are known to contribute to tumor recurrence and therapeutic resistance in glioblastoma, one of the most aggressive forms of brain cancer.[1] This technical guide provides a comprehensive summary of the initial in vitro findings for this compound, including quantitative data, detailed experimental protocols, and a visualization of its known mechanism of action.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified against several human glioma stem cell lines and compared with its effect on normal human astrocytes (HAC). The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.

Table 1: IC50 Values of this compound on Glioma Stem Cell Lines

| Cell Line | IC50 (µg/mL) | Treatment Duration |

| GSC-3# | 7.13 ± 1.41 | 72 hours |

| GSC-12# | 13.51 ± 1.46 | 72 hours |

| GSC-18# | 4.44 ± 0.22 | 72 hours |

Data sourced from in vitro studies on the anti-tumor activity of this compound.[1]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.

Cell Viability and Proliferation Assays

1. MTS Assay for Cell Viability

-

Objective: To determine the dose-dependent effect of this compound on the viability of glioma stem cells and normal human astrocytes.

-

Methodology:

-

Cells (GSC-3#, GSC-12#, GSC-18#, and HAC) were seeded in 96-well plates at a density of 2 x 10^4 cells per well in 150 µL of culture medium.[1]

-

This compound was added at varying concentrations. For GSCs, the concentrations were 1.25, 2.5, 5, 10, 20, and 40 µg/mL. For HAC cells, the concentrations were 2.5, 5, 10, 20, 40, and 80 µg/mL.[1]

-

A control group was treated with 0.2% DMSO, the vehicle used to dissolve this compound.[1]

-

The plates were incubated for 72 hours.

-

Cell viability was assessed using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.

-

The absorbance was read at a specific wavelength (typically 490 nm) to determine the percentage of viable cells relative to the control.

-

IC50 values were calculated from the dose-response curves.

-

2. EdU Incorporation Assay for DNA Synthesis

-

Objective: To assess the effect of this compound on the proliferation of glioma stem cells by measuring DNA synthesis.

-

Methodology:

-

GSC-3# and GSC-18# cells were treated with 10 µg/mL of this compound for 12 to 14 hours.[1]

-

Following treatment, the cells were incubated with 10 µM of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.

-

Cells were then fixed with 4% paraformaldehyde and permeabilized.

-

The incorporated EdU was detected via a click chemistry reaction with a fluorescently labeled azide, which allows for visualization and quantification.

-

The percentage of EdU-positive cells (proliferating cells) was determined using fluorescence microscopy or flow cytometry.

-

Apoptosis Assays

1. Immunofluorescent Staining for Cleaved Caspase-3

-

Objective: To determine if this compound induces apoptosis by activating caspase-3.

-

Methodology:

-

GSC-3# and GSC-18# cells were plated at a density of 1 x 10^5 cells per well in 24-well plates.[1]

-

GSC-3# cells were treated with 10 µg/mL this compound for 39 hours, and GSC-18# cells were treated for 14 hours.[1]

-

After treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.3% Triton X-100.[1]

-

Non-specific binding was blocked using 10% goat serum.[1]

-

Cells were then incubated with a primary antibody specific for cleaved caspase-3, an active form of the enzyme indicative of apoptosis.

-

A fluorescently labeled secondary antibody was used for detection.

-

The presence and localization of cleaved caspase-3 were observed using fluorescence microscopy.

-

2. Annexin V/PI Flow Cytometry

-

Objective: To quantify the extent of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

GSC-3# cells were treated with this compound for 2, 4, and 8 hours.

-

Cells were harvested and washed with cold PBS.

-

The cells were then resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

The stained cells were analyzed by flow cytometry to determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Colony Formation Assay

-

Objective: To evaluate the effect of this compound on the self-renewal and long-term proliferative capacity of glioma stem cells.

-

Methodology:

-

A base layer of 0.8% agar in culture medium was prepared in 6-well plates.

-

GSC-3# and GSC-18# cells were suspended in a top layer of 0.7% soft agar and plated on top of the base layer.

-

Once clonal spheres reached a size of 20 µm, they were treated with 20 µg/mL of this compound.[1]

-

The plates were incubated for 10 to 30 days to allow for colony formation.

-

The number of colonies was then counted to assess the impact of this compound on the clonogenic potential of the cells.

-

Signaling Pathways and Mechanisms of Action

Preliminary studies indicate that this compound exerts its anti-tumor effects on glioma stem cells primarily through the inhibition of proliferation and the induction of apoptosis.[1] The activation of caspase-3 is a key event in the apoptotic pathway triggered by this compound.[1]

Caption: Proposed mechanism of this compound in glioma stem cells.

The diagram above illustrates the current understanding of this compound's mechanism of action. It directly inhibits DNA synthesis, leading to reduced proliferation and colony formation. Concurrently, it induces cellular stress, which culminates in the activation of caspase-3, a critical executioner caspase, thereby triggering the apoptotic cascade. The precise upstream signaling events leading to caspase-3 activation remain to be fully elucidated.

Conclusion

The preliminary in vitro data on this compound are promising, highlighting its potential as a selective agent against glioma stem cells. Its ability to inhibit proliferation and induce apoptosis in these therapeutically resistant cells warrants further investigation. Future studies should focus on elucidating the detailed molecular mechanisms upstream of caspase-3 activation and evaluating the in vivo efficacy and safety of this compound in preclinical models of glioblastoma. This will be crucial in determining its potential for translation into a clinical setting.

References

The Effect of Rupesin E on the Cell Cycle of Glioma Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, largely due to the presence of glioma stem cells (GSCs). These cells are implicated in tumor initiation, recurrence, and therapeutic resistance. Recent research has identified Rupesin E, a natural compound, as a potential therapeutic agent that selectively targets GSCs. This technical guide provides an in-depth analysis of the effects of this compound on the cell cycle of glioma stem cells, synthesizing available data and outlining detailed experimental protocols for further investigation. The guide also presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

Glioma stem cells (GSCs) represent a subpopulation of cells within glioblastoma tumors that possess self-renewal and multipotent differentiation capabilities, driving tumor growth and resistance to conventional therapies.[1] A promising strategy in GBM treatment is the targeted elimination of this resilient cell population. This compound, a natural compound isolated from Valeriana jatamansi, has demonstrated selective inhibitory effects against GSCs.[2][3] Studies have shown that this compound inhibits the proliferation of GSCs and induces apoptosis, suggesting its potential as a novel anti-cancer agent.[2][3] This guide focuses on the specific impact of this compound on the cell cycle of GSCs, a critical aspect of its anti-proliferative mechanism.

Quantitative Data Summary

The anti-proliferative effect of this compound on glioma stem cells has been quantified through various assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: IC50 Values of this compound in Glioma Stem Cell Lines

| Cell Line | IC50 (µg/mL) after 72h Treatment |

| GSC-3# | 7.13 ± 1.41[2][3] |

| GSC-12# | 13.51 ± 1.46[2][3] |

| GSC-18# | 4.44 ± 0.22[2][3] |

Table 2: Effect of this compound on Apoptosis in GSC-3# Cells

| Treatment | Duration (hours) | Percentage of Annexin V-positive Apoptotic Cells |

| Control | 4 | Baseline |

| This compound (10 µg/mL) | 4 | Significantly Increased[3] |

| Control | 8 | Baseline |

| This compound (10 µg/mL) | 8 | Significantly Increased[3] |

Core Signaling Pathways and Mechanisms

While the precise signaling pathways modulated by this compound in GSCs are still under investigation, the observed effects on proliferation and apoptosis suggest the involvement of key regulatory pathways such as the PI3K/Akt pathway, which is frequently hyperactivated in gliomas and plays a crucial role in cell survival, proliferation, and stemness.[4][5][6]

Diagram 1: Postulated Signaling Pathway of this compound in Glioma Stem Cells

Caption: Postulated this compound signaling pathway in GSCs.

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on GSC cell cycle, this section provides detailed protocols for key experimental procedures.

Cell Culture and GSC Sphere Formation Assay

This protocol is for the culture of glioma stem cells as neurospheres and the assessment of the effect of this compound on their self-renewal capacity.

Materials:

-

GSC lines (e.g., GSC-3#, GSC-18#)

-

DMEM/F12 medium

-

B27 supplement

-

EGF (20 ng/mL)

-

bFGF (20 ng/mL)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

6-well plates

-

Microscope

Procedure:

-

Culture GSCs in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF to form neurospheres.

-

Dissociate neurospheres into single cells.

-

Seed 1000 cells per well in a 6-well plate.

-

Treat the cells with varying concentrations of this compound or DMSO as a control.

-

Incubate for 7-10 days, allowing for the formation of new spheres.

-

Count the number of spheres with a diameter greater than 50 µm under a microscope.

-

Stain the spheres with 0.005% crystal violet for visualization and quantification.[2]

Diagram 2: Experimental Workflow for GSC Sphere Formation Assay

Caption: GSC sphere formation assay workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of GSCs treated with this compound using propidium iodide (PI) staining and flow cytometry.[7][8][9]

Materials:

-

GSCs treated with this compound or DMSO for 48 hours.

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest the treated GSCs and wash them with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Diagram 3: Logical Flow of Cell Cycle Analysis

References

- 1. "Profiling Glioma Stem Cell Dynamics via 3D-Based Cell Cycle Reporter A" by Dorota Lubanska, Antonio Roye-Azar et al. [scholarlycommons.henryford.com]

- 2. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. PI3K activation in neural stem cells drives tumorigenesis which can be ameliorated by targeting the cAMP response element binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High expression of VEGF and PI3K in glioma stem cells provides new criteria for the grading of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of PI3K/Akt pathway by CD133-p85 interaction promotes tumorigenic capacity of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Past, Present and Future of Flow Cytometry in Central Nervous System Malignancies [mdpi.com]

- 8. labplan.ie [labplan.ie]

- 9. researchgate.net [researchgate.net]

Rupesin E: A Promising Natural Compound for Anti-Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rupesin E, a natural compound isolated from Valeriana jatamansi, has emerged as a potent and selective anti-cancer agent, particularly against glioma stem cells (GSCs). These cells are notoriously resistant to conventional therapies and are a major driver of tumor recurrence. This document provides a comprehensive technical overview of the current research on this compound, including its cytotoxic activity, mechanism of action, and detailed experimental protocols. The information presented herein is intended to facilitate further investigation and accelerate the development of this compound as a novel therapeutic agent for glioblastoma and potentially other malignancies.

Introduction

Glioblastoma is a highly aggressive and lethal brain tumor with a dismal prognosis. A small subpopulation of cells within the tumor, known as glioma stem cells (GSCs), are believed to be responsible for tumor initiation, maintenance, and resistance to therapy. The selective targeting of GSCs is therefore a critical strategy in the development of more effective treatments for glioblastoma. This compound, a natural product, has demonstrated remarkable selectivity in inhibiting the proliferation of GSCs while showing minimal effect on normal cells, highlighting its therapeutic potential.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of this compound has been quantified against several human glioma stem cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Description | IC50 (µg/mL)[1] |

| GSC-3# | Glioma Stem Cell Line | 7.13 ± 1.41 |

| GSC-12# | Glioma Stem Cell Line | 13.51 ± 1.46 |

| GSC-18# | Glioma Stem Cell Line | 4.44 ± 0.22 |

These data clearly indicate that this compound is a potent inhibitor of GSC proliferation at concentrations that are achievable in a laboratory setting.

Mechanism of Action: Induction of Apoptosis

Current evidence strongly suggests that this compound exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in glioma stem cells. The key molecular event identified to date is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1]

Signaling Pathway

The precise signaling pathway by which this compound activates caspase-3 has not yet been fully elucidated. However, based on the known mechanisms of apoptosis, a putative pathway can be proposed. Natural compounds often trigger the intrinsic apoptotic pathway by causing mitochondrial stress. This leads to the release of cytochrome c, which then activates a cascade of initiator caspases (like caspase-9) that ultimately converge on the activation of executioner caspases such as caspase-3. The activation of caspase-3 then leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Putative apoptotic signaling pathway induced by this compound in glioma stem cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-cancer activity of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability (MTS) Assay

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed glioma stem cells (GSCs) and normal human astrocytes (as a control) in 96-well plates at a suitable density.

-

Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20, 40 µg/mL for GSCs and a higher range for normal cells) for a specified period (e.g., 72 hours). Include a vehicle-treated control group.

-

MTS Reagent Addition: Following the treatment period, add an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Caption: Workflow for the MTS cell viability assay.

Immunofluorescence Staining for Cleaved Caspase-3

This technique is used to visualize the activation of caspase-3 within cells, providing direct evidence of apoptosis.

Protocol:

-

Cell Culture and Treatment: Grow GSCs on coverslips and treat with this compound at a concentration known to induce apoptosis (e.g., 10 µg/mL).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

Caption: Workflow for immunofluorescence staining of cleaved caspase-3.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This quantitative method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat GSCs with this compound for various time points (e.g., 2, 4, 8 hours).

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for apoptosis analysis by flow cytometry.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a key characteristic of cancer stem cells.

Protocol:

-

Cell Seeding: Seed a low number of GSCs in a culture dish.

-

Treatment: Treat the cells with a low concentration of this compound.

-

Incubation: Incubate the cells for an extended period (e.g., 1-2 weeks) to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with a dye such as crystal violet.

-

Colony Counting: Count the number of colonies in each dish.

-

Data Analysis: Compare the number and size of colonies in the treated group to the control group to determine the effect of this compound on the self-renewal capacity of GSCs.

Conclusion and Future Directions